molecular formula C12H11NO4 B11158019 N-(1-benzofuran-2-ylcarbonyl)-beta-alanine

N-(1-benzofuran-2-ylcarbonyl)-beta-alanine

Cat. No.: B11158019
M. Wt: 233.22 g/mol
InChI Key: DCPKMIMZCRARJQ-UHFFFAOYSA-N
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Description

N-(1-benzofuran-2-ylcarbonyl)-beta-alanine is a chemical compound that features a benzofuran ring attached to a beta-alanine moiety. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-2-ylcarbonyl)-beta-alanine typically involves the reaction of 1-benzofuran-2-carbonyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves multi-step synthesis processes that include cyclization reactions, Friedel-Crafts acylation, and subsequent functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylcarbonyl)-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-benzofuran-2-ylcarbonyl)-beta-alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and microbial growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonylamino)propanoic acid

InChI

InChI=1S/C12H11NO4/c14-11(15)5-6-13-12(16)10-7-8-3-1-2-4-9(8)17-10/h1-4,7H,5-6H2,(H,13,16)(H,14,15)

InChI Key

DCPKMIMZCRARJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(=O)O

Origin of Product

United States

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